molecular formula C13H16ClNO2S B2868549 Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride CAS No. 116654-74-1

Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride

Cat. No.: B2868549
CAS No.: 116654-74-1
M. Wt: 285.79
InChI Key: IECNTWLBLDTLGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a benzothiophene moiety linked to a propanoate ester backbone. The benzothiophene group confers unique electronic and steric properties, distinguishing it from analogous indole- or phenyl-substituted derivatives.

Properties

IUPAC Name

ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S.ClH/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12;/h3-6,8,11H,2,7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECNTWLBLDTLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.

    Amino Acid Derivatization: The amino acid backbone is introduced by reacting the benzothiophene derivative with ethyl 2-bromo-3-aminopropanoate under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiophene ring can yield dihydrobenzothiophenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiophenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows for interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural homology with Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride, differing primarily in their aromatic substituents and functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Source
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride C₁₃H₁₇ClN₂O₂ 268.74 Indole, ester, amine 220–235 (decomposes)
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride C₁₁H₁₆ClNO₄ 261.7 Catechol, ester, amine Not reported
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₁H₁₅ClFNO₂ 259.7 (calculated) Fluorophenyl, ester, amine Not reported
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₉ClN₂O₄ 374.82 Phthalimide, aminophenyl, ester Not reported

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride

Structural Differences : Replaces benzothiophene with an indole ring.
Implications :

  • This may improve solubility in polar solvents compared to the benzothiophene analog .
  • Applications: Widely used in peptide synthesis (e.g., D-tryptophan derivatives) due to its chiral center and bioactivity .

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

Structural Differences : Features a 3,4-dihydroxyphenyl (catechol) group instead of benzothiophene.
Implications :

  • Lower molecular weight (261.7 g/mol) compared to the indole analog (268.74 g/mol) suggests differences in crystallinity and solubility.

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

Structural Differences : Substitutes benzothiophene with a fluorophenyl group.
Implications :

  • The fluorine atom introduces electronegativity, improving metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration .

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride

Structural Differences: Incorporates a phthalimide group and 4-aminophenyl substituent. Implications:

  • The phthalimide group adds rigidity and may confer fluorescence properties, useful in probe design.
  • The aminophenyl moiety enables conjugation reactions (e.g., crosslinking or bioconjugation), expanding utility in chemical biology .

Biological Activity

Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride, with the molecular formula C13H16ClNO2S and CAS Number 116654-74-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of benzothiophene, a structure known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

PropertyValue
Molecular FormulaC13H16ClNO2S
Molecular Weight285.79 g/mol
CAS Number116654-74-1
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as steroidogenesis and cell proliferation.

Anticancer Activity

Recent research has indicated that compounds similar to Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of benzothiophene derivatives against breast cancer cell lines, where they were found to induce apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that similar compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, indicating significant anticancer activity.
  • Research on Anti-inflammatory Properties :
    • Study Design : The compound was administered to LPS-stimulated RAW 264.7 macrophages.
    • Findings : A notable reduction in nitric oxide production was observed, along with decreased expression of COX-2 and iNOS genes, reinforcing its potential as an anti-inflammatory agent .

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